molecular formula C28H19OP B14075385 Phosphine oxide, diphenyl-1-pyrenyl- CAS No. 110988-94-8

Phosphine oxide, diphenyl-1-pyrenyl-

Cat. No.: B14075385
CAS No.: 110988-94-8
M. Wt: 402.4 g/mol
InChI Key: DDDLSFKMACAIBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, diphenyl-1-pyrenyl-, typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method is widely used due to its convenience and efficiency . The reaction conditions often include the use of solvents like DMSO and the application of heat and ultrasound to assist in the dissolution of the compound .

Industrial Production Methods

Industrial production methods for phosphine oxide, diphenyl-1-pyrenyl-, are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl-1-pyrenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photo-induced oxidation, which leads to significant changes in its optical properties .

Common Reagents and Conditions

Common reagents used in the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include Grignard reagents, chlorophosphines, and solvents like DMSO. The reactions often require controlled conditions such as specific temperatures and the use of ultrasound to enhance solubility .

Major Products Formed

The major products formed from the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include various phosphine derivatives and oxidized products that exhibit unique optical properties .

Mechanism of Action

The mechanism of action of phosphine oxide, diphenyl-1-pyrenyl-, involves its photo-induced oxidation, which leads to significant changes in its optical properties. This process is driven by the interaction of the phosphorus atom with light, resulting in the unique AIE/ACQ transitions and third-order nonlinear optical signal changes .

Comparison with Similar Compounds

Phosphine oxide, diphenyl-1-pyrenyl-, is unique due to its remarkable third-order nonlinear optical signal changes and its ability to undergo phototriggered AIE/ACQ transitions. Similar compounds include other phosphine derivatives such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine, which also exhibit interesting optical properties but may not have the same level of phototriggered transitions .

Properties

CAS No.

110988-94-8

Molecular Formula

C28H19OP

Molecular Weight

402.4 g/mol

IUPAC Name

1-diphenylphosphorylpyrene

InChI

InChI=1S/C28H19OP/c29-30(23-10-3-1-4-11-23,24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H

InChI Key

DDDLSFKMACAIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Origin of Product

United States

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